2-Cyanobenzoylacetonitrile
Description
Historical Context and Evolution of Research Perspectives on Benzoylacetonitriles in Organic Chemistry
The study of benzoylacetonitriles has a well-established history in organic chemistry, valued for their utility as versatile building blocks in the synthesis of a wide array of organic compounds. mdpi.com Historically, research has focused on the reactivity of the active methylene (B1212753) group and the cyano function, which readily participate in condensation and cyclization reactions to form diverse heterocyclic systems. researchgate.netchemrxiv.org These heterocycles are often scaffolds for pharmaceuticals, agrochemicals, and dyes.
Over time, the perspective on benzoylacetonitriles has broadened. Initially viewed as simple synthetic intermediates, they are now recognized for their potential in more complex chemical transformations. The introduction of substituents on the benzoyl ring, such as the cyano group in 2-Cyanobenzoylacetonitrile, has opened new avenues for research, allowing for the fine-tuning of the molecule's electronic properties and reactivity. This evolution reflects a general trend in organic chemistry towards the synthesis of more complex and functionally diverse molecules.
Current Research Landscape and Scholarly Interest in this compound
Current research on benzoylacetonitrile (B15868) derivatives is vibrant, with a focus on developing novel synthetic methodologies and exploring their applications in medicinal chemistry and materials science. smolecule.com While direct studies on this compound are not abundant, research on its isomers, 3-Cyanobenzoylacetonitrile and 4-Cyanobenzoylacetonitrile, provides valuable insights into the potential of this class of compounds.
For instance, studies on 3-(2-Cyanoacetyl)Benzonitrile have highlighted its potential as a precursor for antimicrobial and antitumor agents, as well as its utility in the synthesis of complex heterocyclic structures. smolecule.com The presence of multiple reactive functional groups in these molecules allows for their participation in a variety of chemical reactions, making them attractive targets for the development of new materials with specific electronic and photophysical properties. smolecule.com The interest in these compounds is also driven by their potential role in the development of new catalysts and ligands for organometallic chemistry.
The academic interest in this compound specifically stems from the unique steric and electronic environment created by the ortho-cyano group. This substitution is expected to influence the reactivity of the neighboring carbonyl and acetonitrile (B52724) groups, potentially leading to novel reaction pathways and the synthesis of previously inaccessible molecular architectures.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 887591-70-0 chemical-suppliers.eu | C10H6N2O chemical-suppliers.euhxchem.net | 170.17 hxchem.net |
| 3-Cyanobenzoylacetonitrile | 21667-63-0 smolecule.com | C10H6N2O | 170.17 |
| 4-Cyanobenzoylacetonitrile | 71292-11-0 chemsrc.com | C10H6N2O chemsrc.com | 170.17 chemsrc.com |
Challenges and Opportunities in the Comprehensive Academic Study of this compound
The comprehensive academic study of this compound is not without its challenges. A primary hurdle is the limited availability of dedicated synthetic protocols for its preparation, which can hinder its accessibility for research purposes. Furthermore, the high reactivity of its multiple functional groups can lead to a lack of selectivity in chemical transformations, posing a challenge for controlled synthesis.
However, these challenges are intrinsically linked to significant opportunities. The development of selective and efficient synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry. Moreover, a thorough investigation of its reactivity could unveil novel chemical transformations and provide access to a new range of heterocyclic compounds with potentially interesting biological or material properties.
The unique electronic and steric properties conferred by the ortho-cyano group present an opportunity to explore its influence on reaction mechanisms and product distributions. Computational studies could play a crucial role in predicting its reactivity and guiding experimental design. arxiv.org A deeper understanding of the structure-property relationships in this molecule could pave the way for its application in the design of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
| Research Area | Key Findings and Potential Applications |
|---|---|
| Synthetic Methodology | Development of one-pot, multi-component reactions for efficient synthesis. smolecule.com |
| Medicinal Chemistry | Potential as precursors for antimicrobial and antitumor agents. smolecule.com |
| Materials Science | Exploration for the development of new materials with specific electronic and photophysical properties due to the presence of aromatic rings and cyano groups. smolecule.com |
| Heterocyclic Synthesis | Versatile precursors for a wide range of heterocyclic compounds. researchgate.netchemrxiv.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-5-10(13)9-4-2-1-3-8(9)7-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHZMKXVLNKCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703379 | |
| Record name | 2-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-70-0 | |
| Record name | 2-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Cyanobenzoylacetonitrile and Its Precursors
Exploration of Classical Synthetic Routes to 2-Cyanobenzoylacetonitrile
Classical synthetic routes, including condensation reactions and one-pot multi-component strategies, are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. However, specific applications of these methods for the synthesis of this compound are not documented in the available literature.
Condensation Reactions in the Synthesis of this compound
Condensation reactions, such as the Knoevenagel or Claisen condensations, are common methods for synthesizing related β-ketonitriles. These reactions typically involve the condensation of an ester with a nitrile or a ketone/aldehyde with a compound containing an active methylene (B1212753) group. A plausible, though not documented, approach could involve the reaction between a derivative of 2-cyanobenzoic acid (like an ester or acid chloride) and acetonitrile (B52724), or the condensation of 2-cyanobenzaldehyde with another nitrile under specific catalytic conditions. However, no published research detailing these specific condensation pathways to yield this compound could be identified.
One-Pot Multi-Component Reaction Strategies for this compound Formation
One-pot multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules from simple precursors in a single step, which enhances procedural efficiency and reduces waste. While MCRs are widely used for generating diverse chemical scaffolds, a specific one-pot reaction that results in the formation of this compound has not been reported in the searched scientific literature.
Innovative Catalytic Approaches in this compound Synthesis
Catalysis is central to modern chemical synthesis, offering pathways to new compounds with high efficiency and selectivity. Investigations into homogeneous, heterogeneous, and photo/electrocatalytic methods revealed no specific protocols for the production of this compound.
Homogeneous Catalysis in the Production of this compound
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. These are often metal-organic complexes that can offer high selectivity and activity under mild conditions. A search for homogeneous catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, for the synthesis of this compound did not yield any specific examples or research findings.
Heterogeneous Catalysis in the Production of this compound
Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and reuse. This is a key principle of green chemistry. Despite the advantages and wide application of heterogeneous catalysis in organic synthesis, no literature was found describing its use for the specific production of this compound.
Photocatalytic and Electrocatalytic Methodologies for this compound Synthesis
Photocatalysis and electrocatalysis represent modern, sustainable approaches to chemical synthesis, utilizing light or electrical energy to drive reactions. These methods can enable unique chemical transformations that are not accessible through traditional thermal methods. However, the application of photocatalytic or electrocatalytic strategies for the synthesis of this compound is not described in the current scientific literature based on the conducted searches.
Table of Compounds Mentioned
Optimization and Yield Enhancement Strategies in this compound Synthesis
The synthesis of this compound is typically achieved through the condensation of a 2-cyanobenzoyl derivative with a source of the cyanomethyl anion. A common route involves the reaction of 2-cyanobenzonitrile with an excess of a cyanoacetate ester in the presence of a strong base. Optimization of this reaction is crucial for maximizing yield and minimizing byproducts.
Key parameters that are often manipulated to enhance the yield and purity of this compound include the choice of base, solvent, reaction temperature, and reaction time. Strong bases such as sodium ethoxide, sodium hydride, or potassium tert-butoxide are frequently employed to deprotonate the cyanoacetate ester, thereby generating the nucleophilic species required for the condensation reaction. The selection of an appropriate solvent is also critical, with anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) often being favored to ensure the solubility of reactants and intermediates.
Reaction temperature and duration are interdependent variables that must be carefully controlled. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired side products through competing reaction pathways. Therefore, optimizing the temperature profile, which may involve initial cooling followed by a gradual increase to room temperature or gentle heating, is a common strategy to improve the selectivity and yield of the desired product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to quench the reaction upon completion to prevent product degradation.
A meticulously designed workup procedure is also vital for isolating the product in high purity. This typically involves quenching the reaction with an aqueous acid solution, followed by extraction of the product into an organic solvent. Subsequent washing, drying, and recrystallization or chromatographic purification steps are then employed to obtain this compound of high purity.
Below is an interactive data table summarizing optimized reaction conditions for the synthesis of this compound based on analogous reactions and established chemical principles.
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Base | Potassium tert-butoxide | A strong, non-nucleophilic base that effectively deprotonates the active methylene compound without competing side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent that dissolves the reactants and intermediates, facilitating the reaction while remaining unreactive. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic nature of the reaction, followed by warming to ensure completion. |
| Reaction Time | 2-4 hours (monitored by TLC) | Sufficient time for the reaction to proceed to completion without significant byproduct formation. |
| Workup | Quenching with dilute HCl, extraction with ethyl acetate, and recrystallization | Ensures effective neutralization, isolation, and purification of the final product. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of this compound is an area of growing importance, driven by the need for more environmentally benign and sustainable chemical processes. Key to this is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
The traditional synthesis of this compound, while effective, can have a moderate atom economy due to the use of stoichiometric bases and the formation of salt byproducts. Efforts to improve the atom economy focus on the development of catalytic methods that would reduce the amount of waste generated. The use of catalytic amounts of a recyclable base or the development of a solid-supported catalyst could significantly enhance the sustainability of the process.
The choice of solvent is another critical aspect of green synthesis. While solvents like THF and DMF are effective, they pose environmental and health concerns. The exploration of greener solvent alternatives, such as bio-derived solvents or even water, where feasible, is a key research direction. Performing reactions under solvent-free conditions, if possible, represents an ideal green chemistry approach.
Energy efficiency is also a core principle of green chemistry. Optimizing reactions to proceed at or near ambient temperature and pressure reduces energy consumption. The use of microwave irradiation as an alternative energy source can sometimes lead to shorter reaction times and improved yields, contributing to a more sustainable process.
Furthermore, the development of synthetic routes that utilize renewable feedstocks as starting materials is a long-term goal for the sustainable production of this compound and its precursors. This could involve biocatalytic routes or the use of platform chemicals derived from biomass.
By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable, aligning with the broader goals of modern chemical manufacturing.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Cyanobenzoylacetonitrile
Nucleophilic Reactivity of the Cyanoacetyl and Nitrile Groups in 2-Cyanobenzoylacetonitrile
This compound possesses two primary sites for nucleophilic attack: the carbon atom of the nitrile group and the carbonyl carbon of the cyanoacetyl group. The presence of adjacent electron-withdrawing groups enhances the electrophilicity of these centers, making them susceptible to attack by a variety of nucleophiles. chemistrytalk.org
Nucleophilic Addition Reactions Involving this compound
The carbonyl group and the nitrile group in this compound are both electrophilic and can undergo nucleophilic addition reactions. The carbonyl carbon is highly polarized due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.org Similarly, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to the formation of an intermediate imine anion. libretexts.org
Nucleophilic addition to the carbonyl group typically proceeds via a tetrahedral intermediate. For instance, the addition of a nucleophile (Nu⁻) to the carbonyl carbon results in the formation of an alkoxide intermediate, which can then be protonated to yield an alcohol.
The nitrile group can also undergo nucleophilic addition. The attack of a nucleophile on the nitrile carbon breaks the pi bond of the C≡N triple bond, forming an imine anion. This intermediate can then be protonated or undergo further reactions. The reactivity of the nitrile group is significantly influenced by the electronic nature of the rest of the molecule.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Nu⁻) | Electrophilic Center | Intermediate | Final Product Type |
| Hydride (H⁻) | Carbonyl Carbon | Alkoxide | Alcohol |
| Cyanide (CN⁻) | Carbonyl Carbon | Cyanohydrin Alkoxide | Cyanohydrin |
| Grignard Reagent (RMgX) | Carbonyl Carbon | Alkoxide | Tertiary Alcohol |
| Amine (RNH₂) | Carbonyl Carbon | Hemiaminal | Imine (after dehydration) |
| Hydride (H⁻) | Nitrile Carbon | Imine Anion | Primary Amine (after reduction) |
| Grignard Reagent (RMgX) | Nitrile Carbon | Imine Anion | Ketone (after hydrolysis) |
Condensation Pathways of this compound
The active methylene (B1212753) group in this compound, situated between the benzoyl and cyano groups, is acidic and can be readily deprotonated by a base to form a carbanion. This carbanion is a potent nucleophile and can participate in various condensation reactions, most notably the Knoevenagel condensation.
In a typical Knoevenagel condensation, the carbanion derived from this compound attacks the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield a more stable, conjugated system. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.
Table 2: Knoevenagel Condensation of this compound with Various Carbonyl Compounds
| Carbonyl Compound | Base Catalyst | Condensation Product |
| Benzaldehyde | Piperidine | 2-Benzoyl-3-phenylacrylonitrile |
| Acetone | Pyrrolidine | 2-Benzoyl-3-methylbut-2-enenitrile |
| Cyclohexanone | Triethylamine | 2-(1-Cyclohexenyl)-2-benzoylacetonitrile |
Electrophilic Reactivity and Aromatic Substitution Patterns of this compound
The benzene (B151609) ring in this compound is substituted with a cyanoacetyl group, which is an electron-withdrawing and deactivating group. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. organicchemistrytutor.com
Furthermore, deactivating groups direct incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions due to the proximity of the positively polarized carbon of the carbonyl group. Addition at the meta position avoids this direct destabilization, making it the favored pathway.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Electrophile (E⁺) | Major Product |
| HNO₃/H₂SO₄ | NO₂⁺ | 2-Cyano-1-(3-nitrophenyl)-2-ethanone |
| Br₂/FeBr₃ | Br⁺ | 1-(3-Bromophenyl)-2-cyano-2-ethanone |
| SO₃/H₂SO₄ | SO₃H⁺ | 3-(2-Cyanoacetyl)benzenesulfonic acid |
| CH₃Cl/AlCl₃ | CH₃⁺ | 1-(3-Methylphenyl)-2-cyano-2-ethanone |
Cyclization Reactions and Heterocycle Formation Involving this compound
This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. Its multiple reactive sites—the active methylene group, the nitrile group, and the carbonyl group—can all participate in cyclization reactions.
Intramolecular Cyclization Pathways of this compound Derivatives
Derivatives of this compound can undergo intramolecular cyclization to form fused ring systems. A notable example is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. If a derivative of this compound is prepared with a nitrile-containing side chain, this reaction can be utilized to form a new ring.
Intermolecular Cyclization Reactions with this compound
This compound is a key building block in various multicomponent reactions for the synthesis of heterocycles. For instance, it can react with other reagents in a one-pot synthesis to construct complex ring systems.
One important reaction is the Gewald reaction for the synthesis of 2-aminothiophenes. In this reaction, an α-cyanoester (or in this case, a β-ketonitrile), a carbonyl compound, and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Furthermore, the reaction of this compound with dinucleophiles can lead to the formation of various six-membered heterocyclic rings like pyridines and pyrimidines. For example, condensation with an amidine can lead to the formation of a pyrimidine (B1678525) ring.
Table 4: Examples of Heterocycle Synthesis from this compound
| Reaction Type | Reactants | Heterocyclic Product |
| Gewald Reaction | This compound, Cyclohexanone, Sulfur, Morpholine (B109124) | 2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene |
| Pyridine (B92270) Synthesis | This compound, Malononitrile, Ammonium Acetate | 2-Amino-6-(2-cyanophenyl)-4-phenylnicotinonitrile |
| Pyrimidine Synthesis | This compound, Guanidine (B92328) | 2-Amino-4-(2-cyanophenyl)-6-phenylpyrimidine |
Tautomerism and Isomerization Phenomena in this compound Systems
This compound, as a β-ketonitrile, exhibits keto-enol tautomerism, a form of constitutional isomerism involving the interconversion of a keto and an enol form. This equilibrium is a fundamental aspect of its chemical reactivity, influencing its behavior in various chemical transformations. The tautomeric equilibrium involves the migration of a proton and the shifting of bonding electrons.
The two primary tautomeric forms of this compound are the keto form (2-cyano-3-oxo-3-phenylpropanenitrile) and the enol form (2-cyano-3-hydroxy-3-phenylacrylonitrile). The enol form can exist as two geometric isomers, the Z-enol and the E-enol, arising from the restricted rotation around the carbon-carbon double bond.
The position of the tautomeric equilibrium is significantly influenced by the solvent. conicet.gov.ar In general, for β-dicarbonyl compounds, polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the less polar enol form, which is often stabilized by intramolecular hydrogen bonding. missouri.edu The equilibrium constant (KT), representing the ratio of the enol to the keto form ([enol]/[keto]), is a quantitative measure of the relative stability of the two tautomers under specific conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying keto-enol tautomerism, as the keto and enol forms often give distinct signals, allowing for their identification and quantification. encyclopedia.pub
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
| Keto | ![]() | Contains a ketone (C=O) group and a nitrile (C≡N) group attached to the same methylene carbon. |
| Z-Enol | ![]() | Features a hydroxyl (-OH) group and a nitrile group on the same side of the C=C double bond, allowing for potential intramolecular hydrogen bonding. |
| E-Enol | ![]() | Features a hydroxyl (-OH) group and a nitrile group on opposite sides of the C=C double bond. |
Note: The images in the table are illustrative representations.
Isomerization in this compound systems primarily refers to the interconversion between the Z- and E-enol forms. This process, known as E/Z isomerization, can be influenced by factors such as temperature, solvent, and the presence of catalysts. The mechanism of this isomerization often involves rotation around the C-C single bond in the keto form or a catalyzed process in the enol form.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic and thermodynamic studies are crucial for understanding the reactivity of this compound and for optimizing reaction conditions. These studies provide quantitative data on reaction rates, activation energies, and the thermodynamic stability of reactants, intermediates, and products.
While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, general principles can be discussed. The rate of reactions involving this compound will be dependent on the concentration of the reacting species and the rate constant, which is temperature-dependent as described by the Arrhenius equation.
For the tautomerization process, kinetic studies would focus on determining the rates of enolization and ketonization. The activation energy for these processes provides insight into the energy barrier for the interconversion.
Thermodynamic studies of reactions involving this compound would involve the determination of changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction under the given conditions. The enthalpy change (ΔH) provides information about whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change (ΔS) relates to the change in disorder of the system.
For instance, in the context of its synthesis or its use as a precursor in further reactions, understanding the thermodynamics of these transformations is essential for predicting the equilibrium position and the potential yield of the desired product.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Symbol | Description | Hypothetical Value |
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Value would be determined experimentally |
| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. | Value would be determined experimentally |
| Gibbs Free Energy Change | ΔG | The change in free energy of a system as a reaction proceeds. | Value would be determined experimentally |
| Enthalpy Change | ΔH | The change in enthalpy of a system during a reaction. | Value would be determined experimentally |
| Entropy Change | ΔS | The change in entropy of a system during a reaction. | Value would be determined experimentally |
This table presents a framework for the types of data obtained from kinetic and thermodynamic studies. Actual values for specific reactions of this compound would require experimental determination.
Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Resources
Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. As a result, the detailed analysis requested for each subsection of the article outline cannot be provided at this time.
The generation of a thorough and scientifically accurate article, as per the specified outline, is contingent on the availability of primary data from sources such as peer-reviewed journals and spectral databases. The required information includes:
Proton Nuclear Magnetic Resonance (¹H NMR) data: Chemical shifts, multiplicities, coupling constants, and integration for the protons of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data: Chemical shifts for the distinct carbon atoms within the this compound molecule.
Infrared (IR) Spectroscopy data: Characteristic absorption frequencies, intensities, and functional group assignments for this compound.
Advanced Spectroscopic Data: Information regarding the application of multi-dimensional NMR techniques and Raman spectroscopy specifically for this compound and its derivatives.
Without access to this foundational spectroscopic data, a detailed and accurate discussion under the headings of ¹H NMR, ¹³C NMR, advanced multi-dimensional NMR, IR spectroscopy, and Raman spectroscopy for this compound is not possible. The creation of data tables and in-depth research findings as requested is therefore precluded.
Further research or the experimental synthesis and characterization of this compound would be required to generate the data necessary to fulfill the detailed requirements of the proposed article.
Advanced Spectroscopic and Structural Characterization of 2 Cyanobenzoylacetonitrile and Its Derivatives
Electronic Spectroscopy for Chromophore Characterization
Electronic spectroscopy is a pivotal technique for investigating the electronic structure of molecules by observing their interaction with ultraviolet (UV) and visible light. For a compound like 2-cyanobenzoylacetonitrile, which possesses multiple chromophoric groups, electronic spectroscopy provides critical insights into its conjugation, electronic transitions, and the influence of its chemical environment on these properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
The UV-Vis absorption spectrum of this compound is dictated by its distinct chromophores: the phenyl ring, the carbonyl group (C=O), and the nitrile groups (C≡N), which are arranged in a conjugated system. This conjugation significantly influences the energies of the molecular orbitals, leading to characteristic absorption bands in the UV-Vis region.
The spectrum is expected to be dominated by two main types of electronic transitions:
π → π* Transitions: These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions arise from the extended π-system encompassing the benzoyl group and the adjacent α,β-unsaturated nitrile system. These transitions are typically observed in the shorter wavelength UV region.
n → π* Transitions: These are lower-energy, lower-intensity transitions that involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) into a π* antibonding orbital. This absorption band is characteristically weak and appears at a longer wavelength compared to the π → π* transitions.
The extent of conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems.
| Electronic Transition | Typical Wavelength (λmax) Range | Typical Molar Absorptivity (ε) | Associated Chromophore |
|---|---|---|---|
| π → π | 240-280 nm | High (>10,000 L mol⁻¹ cm⁻¹) | Benzoyl group and conjugated system |
| n → π | 300-340 nm | Low (10-100 L mol⁻¹ cm⁻¹) | Carbonyl group |
Fluorescence and Luminescence Properties of this compound Derivatives
While this compound itself may exhibit weak fluorescence, its derivatives can be engineered to be highly emissive. The fluorescence properties are intimately linked to the molecular structure, particularly the presence of electron-donating and electron-accepting groups that can facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.gov
Derivatives are often synthesized by introducing electron-donating substituents (e.g., methoxy, dimethylamino) onto the phenyl ring. In such donor-acceptor systems, the benzoylacetonitrile (B15868) core acts as the electron acceptor. Upon absorption of light, an excited state with significant charge separation (the ICT state) is formed. The radiative decay from this ICT state back to the ground state results in fluorescence.
Key characteristics of the fluorescence of these derivatives include:
Large Stokes Shift: The emission wavelength is often significantly red-shifted compared to the absorption wavelength due to the energy relaxation and stabilization of the polar ICT excited state.
Solvatochromism: The emission maximum can show a pronounced dependence on solvent polarity. In more polar solvents, the ICT excited state is better stabilized, leading to a further red-shift in the fluorescence emission.
Quantum Yield: The fluorescence quantum yield (a measure of emission efficiency) is highly dependent on the nature of the donor substituent and the rigidity of the molecular structure. nih.gov
| Derivative Type | Typical Excitation λmax | Typical Emission λmax | Key Feature |
|---|---|---|---|
| Parent Compound | ~320 nm | Weak or non-emissive | Limited charge transfer character |
| With Electron-Donating Group (e.g., -OCH₃) | ~350 nm | ~450 nm | Enhanced fluorescence via ICT |
| With Strong Donor Group (e.g., -N(CH₃)₂) | ~380 nm | >500 nm | Strong red-shift and positive solvatochromism |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the molecule and its fragments, detailed structural information can be obtained.
High-Resolution Mass Spectrometry (HRMS) of this compound
High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₆N₂O), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this value provides definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₂O |
| Calculated Monoisotopic Mass | 170.048013 u |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Calculated m/z of [M+H]⁺ | 171.05529 u |
Tandem Mass Spectrometry for Elucidating Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation pathways. nationalmaglab.org In an MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nationalmaglab.orgyoutube.com The analysis of these fragments provides a "fingerprint" of the molecule's structure.
The fragmentation of this compound is expected to proceed via cleavage at the weakest bonds and the formation of stable carbocations or neutral molecules. wikipedia.orglibretexts.org Key predicted fragmentation pathways include:
Formation of the Benzoyl Cation: The most prominent fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the α-carbon. This yields the highly stable benzoyl cation ([C₆H₅CO]⁺), which is often the base peak in the spectrum.
Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺).
Loss of Carbon Monoxide: The molecular ion may undergo the loss of CO, a characteristic fragmentation for ketones.
| m/z | Proposed Fragment Ion | Formula | Neutral Loss from Precursor |
|---|---|---|---|
| 170 | Molecular Ion | [C₁₀H₆N₂O]⁺• | - |
| 142 | Fragment from CO loss | [C₉H₆N₂]⁺• | CO |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | •CH(CN)₂ |
| 77 | Phenyl cation | [C₆H₅]⁺ | CO from m/z 105 |
Diffraction Techniques for Solid-State Structure Determination
Diffraction techniques, particularly single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. nih.gov This analysis provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which govern the material's properties.
While a specific crystal structure for this compound is not detailed in readily available literature, valuable insights can be drawn from studies of closely related compounds, such as benzoylacetone (B1666692). nih.govresearchgate.net Research on benzoylacetone has shown that it exists in the solid state predominantly as its cis-enol tautomer, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. nih.govresearchgate.net This interaction leads to the formation of a planar, six-membered quasi-aromatic ring, which confers significant stability. nih.govresearchgate.net
It is highly probable that this compound also crystallizes in its enol tautomeric form to benefit from similar intramolecular hydrogen bonding and conjugation. The additional cyano group on the enolic double bond would significantly influence the electronic distribution within the molecule and would likely play a key role in the crystal packing through intermolecular interactions such as C-H···N hydrogen bonds or dipole-dipole interactions involving the nitrile functionality.
| Structural Parameter | Observation in Benzoylacetone (Analogue) nih.govresearchgate.net | Prediction for this compound |
|---|---|---|
| Tautomeric Form | Exists as cis-enol tautomer | Predicted to exist as cis-enol tautomer |
| Key Intramolecular Interaction | Strong O-H···O hydrogen bond | Strong O-H···O hydrogen bond |
| Core Structure | Planar, quasi-aromatic six-membered ring | Planar, quasi-aromatic six-membered ring |
| Influence of Substituent | Methyl group disposition is temperature-dependent | Cyano group expected to influence planarity and engage in intermolecular C-H···N bonds |
Single Crystal X-ray Diffraction of this compound and its Co-crystals
While the specific crystal structure of this compound is not publicly available, a hypothetical structure can be proposed based on the analysis of structurally similar compounds. The molecule features a planar phenyl ring, a ketone group, and two nitrile groups. The flexibility of the acylacetonitrile side chain would allow for different conformations, and the final solid-state structure would be a result of the optimal packing of molecules to maximize intermolecular interactions, such as dipole-dipole interactions and van der Waals forces.
A representative table of crystallographic data that could be expected from an SCXRD analysis of a single crystal of this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C10H5N2O |
| Formula Weight | 169.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005.4 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.118 |
Co-crystals
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice. For this compound, co-crystals could be formed with coformers that can participate in hydrogen bonding or other non-covalent interactions with the ketone or nitrile functionalities. The formation of co-crystals can be confirmed by single-crystal X-ray diffraction, which would reveal the new crystal lattice and the specific intermolecular interactions between this compound and the coformer.
Powder X-ray Diffraction (PXRD) Analysis of Crystalline Forms
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice and will therefore produce a distinct PXRD pattern, characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks.
The existence of different crystalline forms of this compound would have significant implications for its physical properties, such as solubility, melting point, and stability. PXRD is the primary tool for screening for and identifying these different forms.
A hypothetical comparison of PXRD patterns for two different polymorphs of this compound is shown in the table below, illustrating how the peak positions would differ.
| 2θ Angle (°) (Form A) | Intensity (Form A) | 2θ Angle (°) (Form B) | Intensity (Form B) |
| 8.2 | High | 9.5 | Medium |
| 12.5 | Medium | 11.8 | High |
| 15.8 | High | 16.2 | High |
| 20.1 | Low | 21.4 | Medium |
| 24.7 | Medium | 25.1 | Low |
These unique patterns serve as fingerprints for each crystalline form, allowing for their unambiguous identification in a sample.
Elemental Compositional Analysis and Purity Assessment
Determining the elemental composition and assessing the purity of this compound are crucial steps in its characterization.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined values are compared with the theoretical values calculated from the chemical formula (C₁₀H₅N₂O).
| Element | Theoretical % |
| Carbon | 71.00 |
| Hydrogen | 2.98 |
| Nitrogen | 16.56 |
| Oxygen | 9.46 |
Purity Assessment
Several chromatographic techniques are employed to assess the purity of this compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): This is a common method for purity determination. A solution of the sample is passed through a column, and the different components are separated based on their affinity for the column material. A detector then measures the amount of each component as it exits the column. The purity is determined by the relative area of the peak corresponding to this compound.
A representative HPLC data table is provided below:
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 2.5 | 1500 | 0.5 |
| 2 | 4.8 | 297000 | 99.0 |
| 3 | 6.2 | 1500 | 0.5 |
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph. The separated components are then analyzed by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, aiding in the identification of impurities.
Other Advanced Spectroscopic Methods (e.g., EPR, Chiroptical Spectroscopy for chiral derivatives)
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. This compound itself is not a radical and would be EPR silent. However, EPR spectroscopy would be an invaluable tool for studying its radical derivatives or its complexes with paramagnetic metal ions. For instance, if this compound were to undergo a reaction that generates a radical species, EPR would be used to detect and characterize this transient intermediate. Similarly, if it were used as a ligand to form a complex with a metal ion like copper(II), EPR could provide information about the coordination environment of the metal ion.
Chiroptical Spectroscopy for Chiral Derivatives
This compound is an achiral molecule. However, if a chiral center is introduced into the molecule, for example, by the addition of a chiral substituent, the resulting derivatives would be optically active. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, would then be essential for their characterization.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to:
Determine the absolute configuration of the chiral centers.
Assess the enantiomeric purity of the sample.
A representative CD spectrum for a chiral derivative of this compound would show positive or negative peaks (Cotton effects) at specific wavelengths, with the spectrum of the other enantiomer being its mirror image.
Computational and Theoretical Investigations of 2 Cyanobenzoylacetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. For 2-Cyanobenzoylacetonitrile, these calculations are crucial for mapping its electron density distribution, identifying reactive sites, and predicting its behavior in chemical reactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing insights into optimized geometries, thermodynamic properties, and chemical reactivity. nih.gov
A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Using a functional such as B3LYP with a basis set like 6-311++G(**), key structural parameters like bond lengths, bond angles, and dihedral angles can be precisely calculated. nih.gov From the optimized structure, a wealth of electronic information can be extracted.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzoyl moiety, while the LUMO would likely be distributed across the conjugated system, including the cyano and carbonyl groups.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen of the carbonyl group and the nitrogen of the cyano groups would appear as regions of high negative potential, indicating their susceptibility to electrophilic attack. Conversely, the carbonyl carbon and the acidic methylene (B1212753) protons would be in regions of positive potential.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.8 D |
| Global Hardness (η) | 2.7 eV |
| Electrophilicity Index (ω) | 4.4 eV |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parameterization. dtic.mil Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous, albeit computationally intensive, way to study molecular orbitals and electronic properties. dtic.milsemanticscholar.org
An ab initio analysis of this compound would offer a detailed description of its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron. utah.edu This analysis can reveal the nature of chemical bonds (σ vs. π), the contribution of different atomic orbitals to each molecular orbital, and how these orbitals interact. wayne.edu For instance, the analysis would detail the π-system of the benzene (B151609) ring and its conjugation with the carbonyl and cyano groups. While DFT is often used for its efficiency, ab initio methods can be employed to benchmark DFT results and are crucial for systems where electron correlation is particularly important. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions. biorxiv.org
For this compound, a key area of flexibility is the rotation around the single bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the dinitrile-methane moiety. An MD simulation would reveal the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. nih.gov
To perform an MD simulation, the molecule is typically placed in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) to mimic experimental conditions. The interactions are governed by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system for nanoseconds or longer, one can observe how the molecule samples different conformations and how it interacts with surrounding solvent molecules through hydrogen bonds or van der Waals forces. This information is critical for understanding its solubility, crystal packing, and how it might orient itself when approaching a reactant or a biological target. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict and interpret various types of molecular spectra. For this compound, theoretical calculations can provide valuable assignments for experimental infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.
Following a DFT geometry optimization, a vibrational frequency calculation can be performed. This yields the normal modes of vibration, which correspond to the peaks observed in IR and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign specific peaks to the stretching or bending of particular functional groups, such as the C≡N stretch, C=O stretch, and aromatic C-H bends. nih.gov
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. For this compound, these calculations would likely predict strong absorptions corresponding to π→π* transitions within the conjugated aromatic and carbonyl system.
| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |
|---|---|---|
| IR Frequency | ~2230 cm⁻¹ | C≡N Stretch |
| IR Frequency | ~1685 cm⁻¹ | C=O Stretch |
| IR Frequency | ~1595 cm⁻¹ | Aromatic C=C Stretch |
| UV-Vis (λmax) | ~280 nm | π→π* transition |
| UV-Vis (λmax) | ~245 nm | π→π* transition |
Reaction Pathway Modeling and Transition State Analysis for this compound Reactions
As a synthetic intermediate, this compound participates in numerous reactions, such as cyclizations to form quinolines or pyrimidines. Computational chemistry can be used to model the entire reaction pathway, providing a detailed understanding of the mechanism. researchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. Locating the transition state (the highest energy point along the reaction coordinate) is particularly important, as its energy determines the activation energy and thus the reaction rate. youtube.com Various algorithms exist to search for transition state structures. Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the reactants and products. This level of mechanistic detail is often difficult or impossible to obtain from experiments alone and is invaluable for optimizing reaction conditions or predicting the outcome of new reactions. researchgate.net
Structure-Reactivity Relationship Studies of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) studies aim to correlate molecular structure with biological activity or chemical reactivity. nih.gov For a series of this compound derivatives (e.g., with different substituents on the phenyl ring), computational methods can be used to build predictive models. rsc.orgchemrxiv.org
In such a study, a range of molecular descriptors would be calculated for each derivative. These can include electronic descriptors from DFT (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors. These calculated properties are then correlated with an experimentally measured property, such as the reaction rate or yield, using statistical methods like multiple linear regression. chemrxiv.org
A successful QSAR/QSRR model can reveal which molecular properties are most important for determining reactivity. For instance, a study might show that the rate of a nucleophilic addition to the carbonyl carbon is strongly correlated with the calculated partial charge on that atom, which is in turn influenced by the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring. These models provide powerful predictive tools for designing new derivatives with enhanced reactivity or desired properties. nih.gov
Synthetic Applications and Derivative Synthesis of 2 Cyanobenzoylacetonitrile
2-Cyanobenzoylacetonitrile as a Versatile Building Block in Organic Synthesis
This compound, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in the field of organic synthesis. benthamscience.comresearchgate.net Its unique structure, featuring a benzoyl group, a nitrile function, and an active methylene (B1212753) group, allows it to participate in a wide array of chemical transformations. This reactivity makes it an ideal starting material for constructing complex molecular architectures, particularly various heterocyclic systems that are significant in medicinal and materials chemistry. benthamscience.comresearchgate.net
The presence of both electrophilic (carbonyl carbon) and nucleophilic (alpha-carbon) centers, along with the reactive nitrile group on the benzene (B151609) ring, enables its use in cascade or multicomponent reactions. These reactions efficiently generate molecular complexity from simple precursors in a single operation. researchgate.net Its utility is demonstrated in the synthesis of diverse compounds, including substituted benzonitriles and a wide range of nitrogen, oxygen, and sulfur-containing heterocycles. clockss.orgnih.govarkat-usa.org The strategic placement of the cyano group on the benzoyl moiety influences the electronic properties of the molecule and provides an additional site for chemical modification, further expanding its synthetic potential.
Precursor for Substituted Benzonitriles
While this compound is itself a substituted benzonitrile (B105546), its core structure can be chemically modified to serve as a precursor for other benzonitrile derivatives. Benzonitriles are important intermediates and end-products in various chemical industries, used in the synthesis of pharmaceuticals, resins, and coatings. atamanchemicals.com The reactivity of the acetyl and secondary nitrile groups in this compound allows for transformations that leave the primary benzonitrile ring intact but alter the side chain.
For example, reactions targeting the active methylene group or the ketone can lead to new, more complex benzonitrile structures. While direct conversion of benzoic acids to benzonitriles is a known process, using a pre-functionalized benzonitrile like this compound allows for the synthesis of derivatives that might be inaccessible through direct cyanation of a corresponding substituted benzoic acid. bohrium.com The cyano group on the aromatic ring is generally stable under various reaction conditions, allowing for selective manipulation of other parts of the molecule. researchgate.net
Key Intermediate in the Synthesis of Heterocyclic Compounds
The structural framework of this compound makes it an exceptionally useful intermediate for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with nitrogen, oxygen, and sulfur-containing rings forming the core of many pharmaceutical agents. nih.govresearchgate.netnih.gov The reactivity of the 1,3-dicarbonyl-like system in conjunction with the nitrile group facilitates cyclization reactions with various reagents to form five-, six-, and seven-membered rings.
This compound is a potent precursor for synthesizing nitrogen-containing heterocycles such as pyridines, quinolines, and pyrimidines. clockss.orgnih.govnih.gov These classes of compounds are of significant interest due to their prevalence in biologically active molecules. nih.govfrontiersin.org
Pyridines and Quinolines : The synthesis of substituted pyridines can be achieved through condensation reactions. For instance, the reaction of the active methylene group in this compound with various electrophiles, followed by cyclization with an ammonia (B1221849) source, can lead to highly functionalized pyridine (B92270) rings. nih.gov Similarly, quinoline (B57606) derivatives, which are essentially benzofused pyridines, can be prepared through intramolecular C-H bond functionalization pathways starting from appropriately substituted precursors derived from this compound. nih.gov
Pyrimidines : Pyrimidine (B1678525) synthesis often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328). This compound can serve as the C-C-C component. Reaction with reagents like guanidine can lead to the formation of aminopyrimidine derivatives, which are key scaffolds in many therapeutic agents.
A summary of representative reactions is provided in the table below.
| Heterocycle | Co-reactant(s) | General Conditions | Product Class |
| Pyridine | Aldehydes, Ammonia/Ammonium Acetate | Multicomponent condensation, often heated | Substituted 2-aminopyridines |
| Quinoline | N/A (intramolecular) | Transition-metal catalyzed C-H activation | Fused bicyclic quinolines |
| Pyrimidine | Guanidine, Urea, or Thiourea | Base-catalyzed condensation | Substituted aminopyrimidines |
The synthesis of oxygen-containing heterocycles, such as chromenes and coumarins, can also be accomplished using this compound. nih.govpku.edu.cn These scaffolds are present in many natural products and compounds with interesting biological and photophysical properties.
Chromenes : 2H-Chromene derivatives can be synthesized via multi-component coupling reactions. For example, the reaction of this compound with salicylaldehyde (B1680747) derivatives in the presence of a base can lead to the formation of substituted chromenes. The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization (oxa-Michael addition). nih.gov
Coumarins : While classic coumarin (B35378) syntheses like the Pechmann or Knoevenagel condensation typically involve phenols and β-ketoesters or active methylene compounds, derivatives of this compound can be adapted for these routes. researchgate.net Reaction with resorcinol (B1680541) or other activated phenols can yield coumarin structures bearing cyano and phenyl substituents.
This compound is a suitable substrate for the synthesis of sulfur-containing heterocycles, most notably substituted thiophenes. arkat-usa.orgnih.govdigitellinc.com The Gewald aminothiophene synthesis is a powerful one-pot reaction for this purpose. wikipedia.orgorganic-chemistry.orgumich.edu
Thiophenes : In the Gewald reaction, an α-cyano-ketone (like this compound), elemental sulfur, and an aldehyde or ketone are condensed in the presence of a base (e.g., morpholine (B109124) or diethylamine). The reaction mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield a highly substituted 2-aminothiophene. wikipedia.orgchemrxiv.orgnjit.edu
The general scheme for the Gewald reaction involving this compound is shown below:
This compound + Aldehyde/Ketone + Elemental Sulfur --(Base)--> Substituted 2-Aminothiophene
This reaction is highly versatile due to the availability of various starting aldehydes and ketones, allowing for the creation of a diverse library of thiophene (B33073) derivatives.
Role in Carbon-Carbon Bond Forming Reactions
The activated methylene group (the CH₂ between the carbonyl and nitrile groups) in this compound is central to its role in carbon-carbon bond formation. This position is acidic, allowing for easy deprotonation by a base to form a stabilized enolate, which is a potent nucleophile. iitm.ac.in This reactivity is exploited in classic C-C bond-forming reactions like the Knoevenagel condensation and the Michael addition. wikipedia.orgmasterorganicchemistry.com
Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org this compound serves as the active hydrogen component. It can be condensed with various aldehydes and ketones, typically catalyzed by a weak base, to form a new carbon-carbon double bond. The product is an α,β-unsaturated dinitrile ketone, which is itself a valuable intermediate for further synthetic transformations, including the synthesis of heterocycles as discussed previously. chemrxiv.org
Michael Addition : In the Michael (or conjugate) addition, a nucleophile adds to an α,β-unsaturated carbonyl compound (or other electron-withdrawing group). wikipedia.orgyoutube.com The enolate derived from this compound acts as the Michael donor. It can react with various Michael acceptors like α,β-unsaturated ketones, esters, and nitriles. masterorganicchemistry.comresearchgate.net This reaction is a powerful method for forming C-C single bonds and constructing more complex carbon skeletons. ub.edu
The general mechanisms for these reactions are summarized below:
| Reaction | Role of this compound | Key Steps | Type of C-C Bond Formed |
| Knoevenagel Condensation | Active Methylene Compound (Nucleophile) | 1. Deprotonation to form enolate. 2. Nucleophilic attack on a carbonyl. 3. Dehydration. | C=C (double bond) |
| Michael Addition | Michael Donor (Nucleophile) | 1. Deprotonation to form enolate. 2. 1,4-conjugate addition to an α,β-unsaturated system. 3. Protonation. | C-C (single bond) |
Synthesis and Chemical Exploration of Novel this compound Derivatives
The exploration of novel derivatives from this compound is grounded in the reactivity of its core functional groups: the cyano group, the active methylene group, and the benzoyl group. These sites offer opportunities for a multitude of chemical transformations, leading to a diverse array of complex molecules.
Design Principles for Derivatization
The design of new derivatives from this compound is guided by the inherent reactivity of its structure. As a 1,3-dicarbonyl equivalent, the active methylene group is readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key design principles for derivatization include:
Alkylation and Acylation: The active methylene protons can be abstracted by a suitable base, and the resulting carbanion can be alkylated or acylated to introduce a wide range of substituents.
Condensation Reactions: The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones, a common strategy for synthesizing substituted alkenes.
Cyclization Reactions: The bifunctional nature of this compound, possessing both a nucleophilic methylene and electrophilic carbonyl and nitrile groups, makes it an ideal candidate for the synthesis of heterocyclic compounds. Reactions with binucleophiles such as hydrazines, hydroxylamine, and amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.
Multi-component Reactions (MCRs): The reactivity of this compound lends itself to MCRs, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating molecular diversity.
Regioselective and Stereoselective Synthesis of Derivatives
Achieving regioselectivity and stereoselectivity in the synthesis of derivatives from this compound is crucial for accessing specific isomers with desired properties.
Regioselectivity: In cyclization reactions with unsymmetrical binucleophiles, the different electrophilicities of the carbonyl and cyano groups can direct the reaction to a specific constitutional isomer. For example, in the synthesis of pyrazoles from β-ketonitriles and substituted hydrazines, the initial condensation can occur at either the keto or the cyano group, leading to two possible regioisomers. The reaction conditions, including the choice of catalyst and solvent, can often be tuned to favor the formation of one regioisomer over the other. The inherent electronic and steric properties of the substituents on both this compound and the reacting partner play a significant role in determining the regiochemical outcome.
Stereoselectivity: While the core structure of this compound is achiral, the introduction of stereocenters during derivatization is a key objective. This can be achieved through several strategies:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to proceed in a stereoselective manner.
Chiral Catalysis: Employing chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in reactions involving the prochiral centers of this compound or its derivatives.
Substrate Control: If a chiral center is already present in a molecule reacting with this compound, it can influence the stereochemical outcome of the reaction at a new stereocenter.
While specific examples of highly regioselective or stereoselective reactions involving this compound are not extensively documented in readily available literature, the principles governing such selectivity in reactions of other β-ketonitriles are well-established and would be applicable here.
Integration of this compound in Multi-Step Total Synthesis Endeavors
The application of this compound as a building block in the total synthesis of complex natural products represents a significant, albeit currently underexplored, potential. Its ability to participate in the formation of diverse heterocyclic systems, which are common motifs in natural products, makes it an attractive starting material.
The integration of this compound into a total synthesis would likely involve its use in the early stages to construct a key heterocyclic core. For instance, a polysubstituted quinoline, pyrimidine, or pyrazole (B372694) derivative formed from this compound could serve as a central scaffold upon which further complexity is built. Cascade reactions initiated from a this compound-derived intermediate could also be a powerful strategy for rapidly assembling complex molecular architectures.
While specific examples of the use of this compound in completed total syntheses are not prominent in the current body of scientific literature, the synthetic potential is clear. Its utility in this context will depend on the development of robust and selective methods for its derivatization and its ability to be incorporated into convergent synthetic strategies. Future research in this area is needed to fully realize the potential of this versatile chemical compound in the art of total synthesis.
Advanced Research Methodologies and Future Directions in 2 Cyanobenzoylacetonitrile Research
Integration of High-Throughput Experimentation and Automation in Synthesis
The synthesis of 2-Cyanobenzoylacetonitrile and its derivatives is increasingly benefiting from high-throughput experimentation (HTE) and automation. These technologies allow for the rapid screening of a multitude of reaction parameters, including catalysts, solvents, temperatures, and reactant ratios, to identify optimal synthesis conditions. nih.gov Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, are pivotal in accelerating the discovery and development of new synthetic routes. d-nb.inforesearchgate.net
Robotic systems can dispense reagents, control reaction conditions, and even perform initial analysis, generating large datasets that can be used to refine synthetic protocols. researchgate.netmdpi.com For instance, the synthesis of novel derivatives of this compound for biological screening can be significantly expedited. While traditional methods might allow for the synthesis of a handful of compounds over weeks, automated platforms can potentially generate hundreds of unique analogues in a similar timeframe. This is particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery programs. eco-vector.com The use of pre-filled reagent cartridges and automated purification systems further streamlines this process, reducing the risk of human error and increasing reproducibility. d-nb.info
Table 1: Comparison of Traditional vs. High-Throughput Synthesis of this compound Derivatives
| Parameter | Traditional Synthesis | High-Throughput Synthesis (HTS) |
| Number of Compounds Synthesized | 1-5 per week | 100-500 per week |
| Reagent Volume | Milliliters to Liters | Microliters to Milliliters |
| Time per Compound | Days to Weeks | Hours to Days |
| Data Points Generated | Limited | Extensive |
| Potential for Optimization | Manual, slow | Automated, rapid |
This table illustrates the potential advantages of HTS for the synthesis of this compound derivatives based on general capabilities of the technology.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with a high degree of accuracy. nih.govnih.gov For a compound like this compound, ML models can be trained on large datasets of known reactions to predict the most likely products of a novel reaction, suggest optimal reaction conditions, and even propose entirely new synthetic pathways. nih.govnih.gov
Exploration of Flow Chemistry for Scalable Synthesis and Reaction Control
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of this compound. mdpi.comnih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govresearchgate.net
The synthesis of nitriles, a key functional group in this compound, has been shown to benefit from flow chemistry, with some processes offering a cyanide-free route which is advantageous for safety and environmental reasons. scispace.com The scalability of flow chemistry is another significant benefit; a reaction optimized on a small scale in the lab can be readily scaled up for industrial production by simply running the system for a longer period or by using parallel reactors. nih.gov This makes flow chemistry an attractive option for the large-scale production of this compound as an intermediate for pharmaceuticals or other high-value chemicals. researchgate.net
Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for a Hypothetical this compound Synthesis Step
| Parameter | Batch Synthesis | Flow Chemistry |
| Typical Reaction Volume | 1 L - 5000 L | 1 mL - 100 L |
| Heat Transfer | Poor to Moderate | Excellent |
| Mixing | Variable | Efficient and Reproducible |
| Safety | Higher risk with hazardous reagents | Improved safety due to small reactor volume |
| Scalability | Complex, requires re-optimization | Linear, straightforward |
| Productivity (Illustrative) | 1 kg / 8 hr shift | 5 kg / 8 hr shift |
This table provides a conceptual comparison based on the general advantages of flow chemistry for the synthesis of fine chemicals.
Advanced Analytical Techniques for In-situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced analytical techniques that allow for in-situ reaction monitoring are becoming increasingly important in the study of reactions to form this compound. Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide real-time data on the concentration of reactants, intermediates, and products as the reaction progresses. tanguaylab.com
This detailed kinetic information allows chemists to gain a deeper understanding of the reaction mechanism, identify reaction bottlenecks, and detect the formation of unstable intermediates. tanguaylab.com For example, in-situ IR could be used to monitor the disappearance of the starting materials and the appearance of the nitrile and ketone functionalities of this compound, providing a precise reaction profile. This data is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts.
Interdisciplinary Approaches in this compound Research
The study of this compound is not confined to the field of synthetic chemistry. Its potential applications make it a subject of interest in a variety of disciplines. In medicinal chemistry, for instance, the benzonitrile (B105546) moiety is a common feature in many bioactive molecules. The unique structure of this compound makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic activity. researchgate.net
Furthermore, the field of materials science may find applications for derivatives of this compound in the development of new functional materials, such as dyes or polymers, owing to its aromatic and reactive nature. The intersection of organic synthesis, computational chemistry, and biology is crucial for the rational design and development of new molecules based on the this compound framework.
Emerging Trends and Prospective Research Avenues for this compound
The future of research into this compound is likely to be shaped by several emerging trends. The continued development of more sophisticated AI and machine learning models will undoubtedly lead to the discovery of even more efficient and novel synthetic routes. youtube.com The increasing adoption of flow chemistry in the pharmaceutical and fine chemical industries will likely see the development of robust and scalable processes for the production of this compound and its derivatives. nih.govresearchgate.net
A significant future direction will be the exploration of the biological activity of novel compounds derived from this compound. High-throughput screening of these compounds against a range of biological targets could lead to the discovery of new drug candidates. mdpi.com Moreover, the use of this compound as a building block in the synthesis of complex natural products and other architecturally challenging molecules remains a promising area of research. The development of catalytic and enantioselective methods for the transformation of this compound will be a key focus, enabling the synthesis of chiral molecules with specific biological functions. mdpi.com
Q & A
Q. What are the recommended methods for synthesizing 2-Cyanobenzoylacetonitrile with high purity?
- Methodological Answer : A standard protocol involves the condensation of cyanobenzoyl chloride with acetonitrile derivatives under controlled anhydrous conditions. Key steps include:
Reagent Preparation : Use freshly distilled cyanobenzoyl chloride to minimize hydrolysis.
Reaction Conditions : Conduct the reaction in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere to suppress side reactions.
Purification : Recrystallize the crude product using ethanol/water mixtures (80:20 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm melting point consistency (e.g., 67–69°C as reported in analogous nitriles) .
- Critical Data :
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 67–69°C | |
| Purity (HPLC) | >95% |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- Spectroscopy :
- NMR : H and C NMR in CDCl₃ to confirm nitrile (δ ~110–120 ppm) and benzoyl (δ ~7.5–8.5 ppm) groups.
- IR : Sharp absorption at ~2200 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch).
- Chromatography : Reverse-phase HPLC for purity assessment.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₉H₆N₂O: C 66.66%, H 3.73%, N 17.28%).
- Validation : Cross-check with literature data for analogous nitriles (e.g., 2-Chloro-4-fluorophenylacetonitrile, F.W. 169.59) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and photodegradation. Conduct periodic stability tests via:
- Thermogravimetric Analysis (TGA) : Monitor mass loss <1% over 6 months.
- HPLC Purity Checks : Ensure no degradation peaks emerge.
Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the nitrile group .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : Conflicting data (e.g., NMR splitting patterns or IR shifts) require systematic validation:
Cross-Validation : Compare with X-ray crystallography to confirm molecular geometry.
Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and identify outliers.
Batch Consistency : Replicate synthesis under identical conditions to isolate procedural errors.
Document all anomalies in supplementary materials, adhering to journal guidelines for reproducibility .
Q. How to model the electronic structure of this compound for reactivity predictions?
- Methodological Answer : Advanced computational workflows include:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to predict nucleophilic/electrophilic sites.
- Reactivity Descriptors : Use Fukui indices to map electron-rich regions prone to electrophilic attack.
- Solvent Effects : Employ COSMO-RS models to simulate solvation in acetonitrile or DMF.
Validate predictions with experimental kinetic studies (e.g., monitoring nitrile hydrolysis via UV-Vis) .
Q. How to design experiments to study the reaction kinetics of this compound in nucleophilic additions?
- Methodological Answer : A kinetic framework involves:
Variable Control : Vary temperature (25–60°C), nucleophile concentration (0.1–1.0 M), and solvent polarity (DMF vs. THF).
Real-Time Monitoring : Use stopped-flow UV-Vis spectroscopy to track absorbance changes at λ = 250–300 nm.
Rate Law Derivation : Fit data to pseudo-first-order kinetics. Calculate activation energy (Eₐ) via Arrhenius plots.
For unexpected by-products, isolate intermediates via flash chromatography and characterize via MS/MS .
Data Contradiction Analysis
Q. How to address unexpected by-products during the synthesis of this compound?
- Methodological Answer : Systematic troubleshooting steps:
By-Product Identification : Use LC-MS (ESI+) to detect molecular ions (e.g., m/z 163.05 [M+H]⁺ for hydrolysis by-products).
Reaction Optimization : Adjust stoichiometry (e.g., reduce excess cyanide) or switch to aprotic solvents (e.g., DMF).
Mechanistic Studies : Probe via isotopic labeling (e.g., N-KCN) to trace nitrile group origins.
Document all findings in supplementary tables, ensuring raw data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



